

# Olfactory Threshold of 4-Phenylbutane-2-thiol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Phenylbutane-2-thiol

Cat. No.: B15270998

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## Introduction

**4-Phenylbutane-2-thiol** is an aromatic sulfur compound of interest in various fields, including flavor and fragrance chemistry, environmental science, and pharmacology. Its potent odor characteristics are a key feature, necessitating a thorough understanding of its olfactory threshold—the minimum concentration at which it can be detected by the human sense of smell. This technical guide provides a comprehensive overview of the olfactory threshold of **4-Phenylbutane-2-thiol**, including data for structurally related compounds, detailed experimental protocols for threshold determination, and a proposed signaling pathway for thiol olfaction.

## Quantitative Data: Olfactory Thresholds of Aromatic and Aliphatic Thiols

While a specific, experimentally determined olfactory threshold for **4-Phenylbutane-2-thiol** is not readily available in the scientific literature, an estimation can be made by examining the thresholds of structurally analogous compounds. The following table summarizes the olfactory detection thresholds of various aromatic and aliphatic thiols, providing a comparative context. These values are typically determined in air or water and are expressed in nanograms per liter (ng/L) or parts per trillion (ppt).

Compound	Structure	Odor Threshold	Matrix	Reference
1-Phenylethane-1-thiol	$\text{C}_6\text{H}_5\text{CH}(\text{SH})\text{CH}_3$	(S)-enantiomer: 0.00025 ng/L	Air	[1]
Benzyl Mercaptan (BM)	$\text{C}_6\text{H}_5\text{CH}_2\text{SH}$	-	-	[2]
Phenyl Mercaptan (Thiophenol)	$\text{C}_6\text{H}_5\text{SH}$	0.00003 - 0.0003 ppm	Air	[3]
1-Butanethiol	$\text{CH}_3(\text{CH}_2)_3\text{SH}$	0.0001 - 0.001 ppm	Air	[4]
3-Sulfanylhexas-1-ol (3SH)	$\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{SH})(\text{CH}_2)_2\text{OH}$	60 ng/L	-	[5]
3-Sulfanylhexyl acetate (3SHA)	$\text{CH}_3(\text{CH}_2)_2\text{CH}(\text{SH})(\text{CH}_2)_2\text{OC}(\text{O})\text{CH}_3$	4 ng/L	-	[5]
4-Methyl-4-sulfanylpentan-2-one (4MSP)	$\text{CH}_3\text{C}(\text{SH})(\text{CH}_3)\text{CH}_2\text{C}(\text{O})\text{CH}_3$	0.8 ng/L	-	[5]
2-Furfurylthiol	$\text{C}_4\text{H}_3\text{OCH}_2\text{SH}$	0.4 ng/L	-	[5]

Note: The olfactory threshold is highly dependent on the experimental methodology, the purity of the compound, and the sensory panel. The values presented should be considered as reference points. The structural similarity of **4-Phenylbutane-2-thiol** to 1-phenylethane-1-thiol suggests that it likely possesses a very low olfactory threshold, potentially in the sub-ng/L range in air.

## Experimental Protocols for Olfactory Threshold Determination

The determination of olfactory thresholds is a complex process requiring rigorous experimental design and execution. Gas Chromatography-Olfactometry (GC-O) is the most common and powerful technique used for this purpose.<sup>[6][7][8][9][10]</sup>

## Gas Chromatography-Olfactometry (GC-O)

GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.<sup>[8][9][10]</sup> An extract containing the volatile compound of interest is injected into the gas chromatograph. The effluent from the GC column is split, with one portion directed to a conventional detector (like a mass spectrometer for identification) and the other to a sniffing port where a trained panelist assesses the odor.<sup>[7][9]</sup>

There are several methods for determining olfactory thresholds using GC-O:

- **Detection Frequency Method:** A panel of assessors sniffs the GC effluent, and the number of panelists who detect an odor at a specific retention time is recorded. The frequency of detection provides a relative measure of the odor's importance.<sup>[8]</sup>
- **Dilution to Threshold Method (Aroma Extract Dilution Analysis - AEDA):** The sample is serially diluted and analyzed by GC-O until no odor can be perceived. The highest dilution at which the odor is still detectable is used to calculate the odor activity value (OAV) or flavor dilution (FD) factor, which is related to the odor threshold.<sup>[11]</sup>
- **Direct Intensity Method:** Panelists rate the perceived intensity of the odor as it elutes from the GC. This method provides a more detailed profile of the odor's potency.<sup>[8]</sup>

Below is a generalized workflow for determining the olfactory threshold of a compound like **4-Phenylbutane-2-thiol** using GC-O with the AEDA method.

Figure 1. GC-O AEDA Experimental Workflow

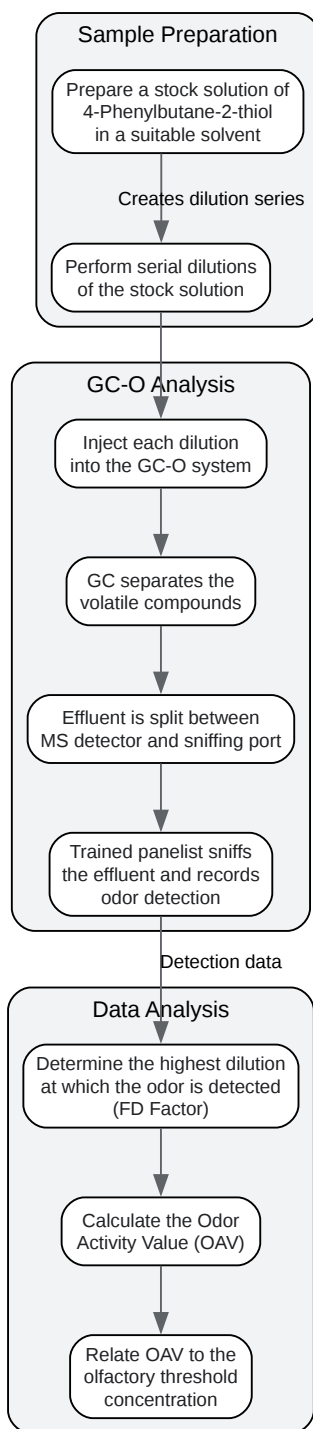
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Figure 1. GC-O AEDA Experimental Workflow (Within 100 characters)

## Proposed Signaling Pathway for Thiol Olfaction

The precise molecular mechanisms underlying the perception of thiols are still under investigation. However, there is growing evidence suggesting the involvement of metal ions, particularly copper, in the binding of sulfur compounds to olfactory receptors (ORs).<sup>[5]</sup> Thiols are known to be good ligands for metal ions, and this interaction is hypothesized to play a crucial role in their potent odor.

The proposed signaling pathway begins with the thiol molecule entering the nasal cavity and partitioning into the mucus layer. It then binds to an olfactory receptor, which is a G-protein coupled receptor (GPCR). This binding event, potentially facilitated by a metal ion cofactor within the receptor's binding pocket, triggers a conformational change in the OR. This, in turn, activates a cascade of intracellular events, leading to the generation of an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

Figure 2. Proposed Signaling Pathway for Thiol Olfaction

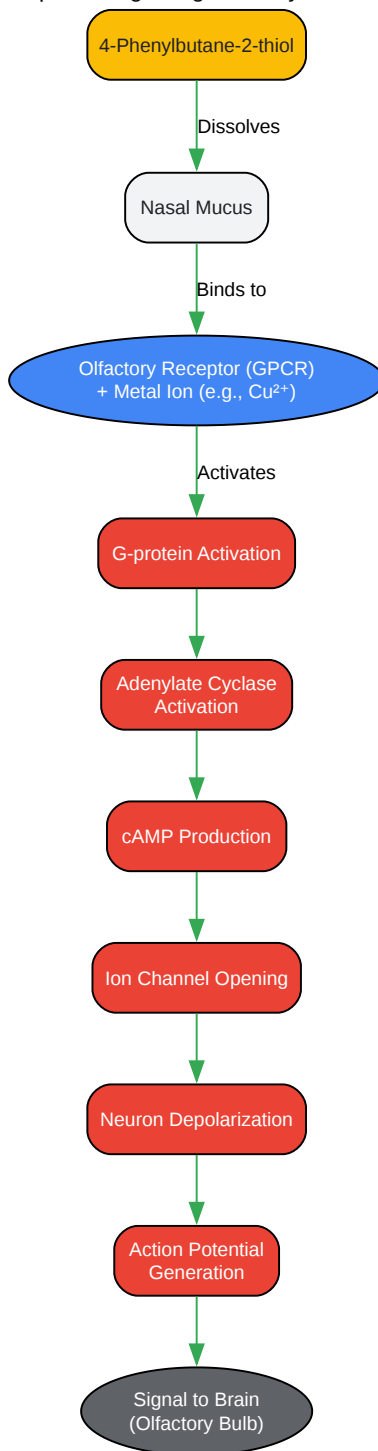
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Figure 2. Proposed Thiol Olfaction Pathway (Within 100 characters)

## Conclusion

While the exact olfactory threshold of **4-Phenylbutane-2-thiol** remains to be definitively determined, a comprehensive analysis of structurally related compounds and established experimental methodologies provides a strong foundation for its estimation and future investigation. The use of advanced techniques like Gas Chromatography-Olfactometry is crucial for accurately quantifying the sensory properties of this and other potent aromatic thiols. Further research into the specific olfactory receptors and signaling pathways involved in thiol detection will be instrumental in advancing our understanding of olfaction and its applications in various scientific and industrial domains.

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